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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for GLPG3970, a first-in-

class dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and SIK3, in the context of other

therapeutic agents for inflammatory diseases. By presenting available experimental data,

detailed methodologies, and visualizing key biological pathways and workflows, this document

aims to facilitate an objective assessment of GLPG3970's translational potential.

Executive Summary
GLPG3970 is a selective SIK2/SIK3 inhibitor that has demonstrated a dual mechanism of

action in preclinical studies, concurrently suppressing pro-inflammatory cytokines while

enhancing the production of anti-inflammatory mediators.[1][2] This profile suggests a potential

therapeutic benefit in autoimmune and inflammatory conditions such as rheumatoid arthritis

(RA) and psoriatic arthritis (PsA). Preclinical investigations in murine models of arthritis have

shown that GLPG3970 can reduce disease severity, with efficacy at higher doses being

comparable to an anti-TNF agent.[2] However, the translation of these promising preclinical

findings into clinical efficacy has been met with challenges, as Phase 2a studies in RA and

ulcerative colitis did not meet their primary endpoints, leading to a strategic shift towards

backup compounds by the developer.[3][4] This guide will delve into the preclinical data that

supported the initial development of GLPG3970 and compare it with data from a pan-SIK
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inhibitor (YKL-05-099) and an established JAK inhibitor (Tofacitinib) to provide a

comprehensive perspective on its translational relevance.

Mechanism of Action: SIK2/SIK3 Inhibition
Salt-inducible kinases (SIKs) are members of the AMP-activated protein kinase (AMPK) family

and play a crucial role in regulating inflammatory responses in immune cells.[5][6] SIKs,

particularly SIK2 and SIK3, phosphorylate and thereby inactivate transcriptional co-activators

such as CRTC3 (CREB-regulated transcription coactivator 3) and class IIa histone

deacetylases (HDACs).[5][6] Inactivated CRTC3 and HDACs are sequestered in the cytoplasm.

Inhibition of SIK2 and SIK3 by GLPG3970 leads to the dephosphorylation and nuclear

translocation of these transcriptional regulators. In the nucleus, dephosphorylated CRTC3

promotes the expression of anti-inflammatory cytokines like IL-10, while dephosphorylated

class IIa HDACs can suppress the expression of pro-inflammatory cytokines such as TNF-α

and IL-12.[5]
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Caption: SIK2/SIK3 Signaling Pathway in Immune Cells.
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Comparative Preclinical Data
The following tables summarize the available preclinical data for GLPG3970 and its

comparators. It is important to note that these data are compiled from different studies and

direct head-to-head comparisons should be made with caution.

In Vitro Kinase and Cellular Activity
Compound Target IC50 (nM)

Cellular
Assay

IC50/EC50
(nM)

Reference

GLPG3970 SIK1 282.8

LPS-

stimulated

human whole

blood (TNF-α

inhibition)

~231 (in

monocytes)
[7]

SIK2 7.8

LPS-

stimulated

human whole

blood (IL-10

induction)

Dose-

dependent

increase

[7]

SIK3 3.8

YKL-05-099 SIK1 ~10

Zymosan-

stimulated

BMDCs (IL-

10 induction)

EC50 = 460 [8]

SIK2 ~40

SIK3 ~30

Tofacitinib JAK1 1.2

IL-2

stimulated T-

cells (pSTAT5

inhibition)

10 [9]

JAK2 20

JAK3 1
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In Vivo Efficacy in Murine Arthritis Models
GLPG3970 in Collagen-Induced Arthritis (CIA)[2]

Treatment
Group

Dose

Mean Clinical
Score
(Arbitrary
Units)

Reduction in
Larsen Score

Reduction in
Anti-Collagen
Abs

Vehicle - Not specified - -

GLPG3970 (low

dose)
Not specified Not specified Not specified Not specified

GLPG3970 (mid

dose)
Not specified Not specified Not specified Not specified

GLPG3970 (high

dose)
Not specified

"Reduced clinical

score"
"Reduced" "Reduced"

Enbrel® (anti-

TNF)
Not specified

"Comparable to

high dose

GLPG3970"

Not specified Not specified

GLPG3970 in IL-23-Induced Psoriatic Arthritis (PsA) Model[2]

Treatment Group Dose
Mean Clinical
Score (Arbitrary
Units)

Reduction in
Osteophyte
Formation

Vehicle - Not specified -

GLPG3970 Three doses tested
"Decreased clinical

score"
"Decreased"

YKL-05-099 in Collagen-Induced Arthritis (CIA)[10][11]
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Treatment Group Dose
Mean Clinical Score
(Arbitrary Units)

Vehicle - ~10-12

YKL-05-099 20 mg/kg ~4-6

Tofacitinib in Collagen-Induced Arthritis (CIA)[12]

Treatment Group Dosing Regimen
Efficacy (% reduction in
arthritis score)

Tofacitinib
Continuous subcutaneous

infusion
Dose-dependent reduction

Tofacitinib Oral once or twice daily Dose-dependent reduction

Experimental Protocols
In Vitro LPS-Stimulated Human Whole Blood Assay
This assay is designed to assess the effect of a compound on the production of inflammatory

cytokines in a physiologically relevant ex vivo system.

Preparation

Incubation Analysis
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whole blood
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Caption: Workflow for LPS-stimulated whole blood assay.

Detailed Methodology:
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Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an

anticoagulant (e.g., heparin).[13][14][15][16][17]

Compound Preparation: GLPG3970 is dissolved in a suitable solvent (e.g., DMSO) and

serially diluted to the desired concentrations.

Incubation: Aliquots of whole blood are pre-incubated with varying concentrations of

GLPG3970 or vehicle control for a specified period (e.g., 30 minutes) at 37°C.[13][17]

Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the blood samples to a final

concentration typically ranging from 1 ng/mL to 1 µg/mL to induce an inflammatory response.

[15]

Incubation: The samples are incubated for a period of 4 to 24 hours at 37°C with gentle

agitation.[14][15][17]

Plasma Separation: Following incubation, the blood is centrifuged to separate the plasma.

Cytokine Measurement: The concentrations of TNF-α and IL-10 in the plasma supernatant

are quantified using commercially available ELISA or multiplex immunoassay (e.g., Luminex)

kits.[14]

In Vivo Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used preclinical model for rheumatoid arthritis, as it shares many

pathological and immunological features with the human disease.[1][12][18][19][20]
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Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Detailed Methodology:

Animals: Male DBA/1J mice, which are highly susceptible to CIA, are typically used at an

age of 8-10 weeks.[1][18]

Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with

an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).[1]

[18]
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Booster Immunization (Day 21): A booster injection of type II collagen emulsified in

Incomplete Freund's Adjuvant (IFA) is administered.[1][18]

Treatment: Prophylactic or therapeutic treatment regimens can be employed. For

GLPG3970, a therapeutic regimen was used, with oral administration of the compound or

vehicle starting from day 32 and continuing until day 47.[2]

Clinical Assessment: The severity of arthritis is monitored regularly (e.g., 3 times per week)

by scoring each paw for signs of inflammation (erythema and swelling) on a scale of 0 to 4.

The scores for all paws are summed to give a total clinical score per mouse (maximum score

of 16).[18]

Histopathology: At the end of the study, paws are collected, fixed, decalcified, and embedded

in paraffin. Sections are stained with hematoxylin and eosin to assess synovial inflammation,

pannus formation, and cartilage and bone erosion. A scoring system such as the Larsen

score can be used to quantify joint damage.[2]

Biomarker Analysis: Blood samples are collected to measure serum levels of anti-type II

collagen antibodies and inflammatory cytokines by ELISA.[2]

Discussion of Translational Relevance
The preclinical data for GLPG3970 provided a strong rationale for its development as a novel

anti-inflammatory agent. The dual mechanism of inhibiting pro-inflammatory cytokine

production (TNF-α) while promoting anti-inflammatory cytokine production (IL-10) is a desirable

feature for treating autoimmune diseases.[1] The in vivo efficacy in established arthritis models,

with a therapeutic effect comparable to an anti-TNF agent at the highest dose, further

supported its potential.[2]

However, the lack of success in Phase 2a clinical trials for rheumatoid arthritis and ulcerative

colitis highlights the significant challenges in translating preclinical findings to human diseases.

[3][4] Several factors could contribute to this discrepancy:

Pharmacokinetics and Pharmacodynamics (PK/PD): While GLPG3970 showed a dose-

dependent effect in preclinical models, achieving and sustaining the optimal therapeutic

exposure in humans without dose-limiting toxicities may have been challenging.[4]
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Complexity of Human Disease: The murine models of arthritis, while valuable, may not fully

recapitulate the heterogeneity and complexity of human rheumatoid arthritis and other

inflammatory conditions.

Target Engagement in Humans: The level and duration of SIK2/SIK3 inhibition required for

clinical efficacy in humans may differ from that predicted by preclinical models.

The comparison with other SIK inhibitors, such as the pan-SIK inhibitor YKL-05-099, suggests

that targeting the SIK pathway remains a promising strategy. YKL-05-099 has also

demonstrated in vivo efficacy in inflammatory models, including a reduction in clinical scores in

a CIA model.[3][10][11] The development of more selective or next-generation SIK inhibitors

may yet yield clinically successful therapeutics.

Comparison with established therapies like the JAK inhibitor tofacitinib, which has a different

mechanism of action but targets overlapping cytokine pathways, provides a benchmark for

efficacy. Tofacitinib has demonstrated robust efficacy in both preclinical models and clinical

trials.[9][12][21]

Conclusion
The preclinical data for GLPG3970 showcased a promising and novel mechanism of action for

the treatment of inflammatory diseases. The compound demonstrated potent and selective

inhibition of SIK2 and SIK3, leading to a favorable immunomodulatory profile in vitro and

efficacy in in vivo models of arthritis. However, the subsequent lack of clinical efficacy

underscores the inherent risks and complexities of drug development. The preclinical data,

when viewed in isolation, provided a compelling case for clinical investigation. Yet, the

translational gap between these models and human disease proved to be a significant hurdle.

This case serves as a valuable lesson in drug development, emphasizing the need for a deep

understanding of the target biology in the context of human disease and the importance of

robust translational biomarkers to guide clinical development. The exploration of the SIK

pathway as a therapeutic target remains a valid and intriguing area for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4992440/
https://www.researchgate.net/publication/395422459_Inhibition_of_salt-inducible_kinases_resolves_autoimmune_arthritis_by_promoting_macrophage_efferocytosis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12426215/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8498592/
https://pubmed.ncbi.nlm.nih.gov/18388943/
https://www.researchgate.net/publication/354839039_Tofacitinib_Suppresses_Several_JAK-STAT_Pathways_in_Rheumatoid_Arthritis_In_Vivo_and_Baseline_Signaling_Profile_Associates_With_Treatment_Response
https://www.benchchem.com/product/b10830895?utm_src=pdf-body
https://www.benchchem.com/product/b10830895?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]

2. Preclinical Investigation of the First-in-Class SIK2/SIK3 Inhibitor GLPG3970 in Models of
Arthritis - ACR Meeting Abstracts [acrabstracts.org]

3. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In
Vivo - PMC [pmc.ncbi.nlm.nih.gov]

4. fiercebiotech.com [fiercebiotech.com]

5. pubs.acs.org [pubs.acs.org]

6. The multiple roles of salt-inducible kinases in regulating physiology - PMC
[pmc.ncbi.nlm.nih.gov]

7. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3
Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC
[pmc.ncbi.nlm.nih.gov]

8. medchemexpress.com [medchemexpress.com]

9. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and
Baseline Signaling Profile Associates With Treatment Response - PMC
[pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. Inhibition of salt-inducible kinases resolves autoimmune arthritis by promoting
macrophage efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

12. Protocol for the induction of arthritis in C57BL/6 mice - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. med.virginia.edu [med.virginia.edu]

14. Reproducibility of LPS-Induced ex vivo Cytokine Response of Healthy Volunteers Using
a Whole Blood Assay - PMC [pmc.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

16. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

17. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the
Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]

18. chondrex.com [chondrex.com]

19. resources.amsbio.com [resources.amsbio.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://en.bio-protocol.org/en/bpdetail?id=1626&type=0
https://acrabstracts.org/abstract/preclinical-investigation-of-the-first-in-class-sik2-sik3-inhibitor-glpg3970-in-models-of-arthritis/
https://acrabstracts.org/abstract/preclinical-investigation-of-the-first-in-class-sik2-sik3-inhibitor-glpg3970-in-models-of-arthritis/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4992440/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4992440/
https://www.fiercebiotech.com/biotech/galapagos-key-sik-drug-fails-to-beat-placebo-midphase-trials
https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c02246
https://pmc.ncbi.nlm.nih.gov/articles/PMC10190946/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10190946/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11017251/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11017251/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11017251/
https://www.medchemexpress.com/YKL-05-099.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8498592/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8498592/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8498592/
https://www.researchgate.net/publication/395422459_Inhibition_of_salt-inducible_kinases_resolves_autoimmune_arthritis_by_promoting_macrophage_efferocytosis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12426215/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12426215/
https://pubmed.ncbi.nlm.nih.gov/18388943/
https://pubmed.ncbi.nlm.nih.gov/18388943/
https://med.virginia.edu/flow-cytometry-facility/wp-content/uploads/sites/170/2015/10/LPS-Activation.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11268716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11268716/
https://www.researchgate.net/figure/Whole-blood-lipopolysaccharide-LPS-stimulation-and-cytokine-responses-Whole-blood_fig1_320870952
https://www.thermofisher.com/us/en/home/life-science/cell-analysis/cell-analysis-learning-center/immunology-at-work/immunology-protocols/immune-cell-stimulation-lps.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4836558/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4836558/
https://www.chondrex.com/documents/Mouse%20CIA.pdf
https://resources.amsbio.com/Protocol/Mouse-CIA.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


20. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

21. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Assessing the Translational Relevance of GLPG3970
Preclinical Data: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10830895#assessing-the-translational-relevance-of-
glpg3970-preclinical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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